8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Description
This compound is a structurally complex molecule featuring a triazoloquinazoline core fused with a 1,4-dioxa-8-azaspiro[4.5]decane system and a 4-bromobenzenesulfonyl substituent.
Properties
IUPAC Name |
8-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O4S/c23-15-5-7-16(8-6-15)33(29,30)21-20-24-19(17-3-1-2-4-18(17)28(20)26-25-21)27-11-9-22(10-12-27)31-13-14-32-22/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBHUOKRXRLIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl group and the formation of the spirocyclic structure. Key reagents include bromobenzene sulfonyl chloride, triazoloquinazoline derivatives, and spirocyclic amines. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Target Compound :
- Core : Triazolo[1,5-a]quinazoline.
- Substituents : 4-Bromobenzenesulfonyl at position 3; 1,4-dioxa-8-azaspiro[4.5]decane at position 6.
- Unique Attributes : Bromine atom (electron-withdrawing), spirocyclic system (conformational rigidity).
Analog 1 : 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (from )
Analog 2 : 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline (from )
Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups :
The 4-bromobenzenesulfonyl group in the target compound likely enhances binding to CA active sites (rich in zinc ions) compared to sulfanyl-containing analogs like Analog 2, which may exhibit weaker polar interactions . - Spirocyclic Systems: The 1,4-dioxa-8-azaspiro[4.5]decane in the target compound could improve metabolic stability over non-spiro analogs by reducing susceptibility to oxidative degradation .
Data Table: Comparative Analysis of Structural and Predicted Properties
Research Findings and Implications
Carbonic Anhydrase Inhibition Potential
- Target Compound: The triazoloquinazoline core and sulfonyl group align with structural motifs of known CA inhibitors like acetazolamide (AZA). However, the bulky spirodecane system may reduce membrane permeability compared to smaller analogs .
- Analog 2 : The sulfanyl group and methoxy substituents might lower CA affinity due to reduced electronegativity, though improved solubility could enhance bioavailability .
Methodological Considerations in Similarity Assessment
- Fingerprint-Based Methods : Structural fingerprints (e.g., Morgan fingerprints) would highlight the triazoloquinazoline and sulfonyl groups as critical for similarity to AZA-like inhibitors .
- Pharmacophore Models: The spirodecane system might be excluded in pharmacophore models due to its non-interacting role, focusing instead on the sulfonyl and triazole motifs .
Biological Activity
The compound 8-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the triazole and quinazoline moieties. The synthetic route typically includes:
- Formation of Triazole : Utilizing azide and alkyne coupling reactions.
- Quinazoline Synthesis : Achieved through cyclization reactions involving appropriate precursors.
- Final Assembly : The final compound is constructed by linking the triazole and quinazoline structures through a sulfonamide linkage.
Anticancer Properties
Recent studies have indicated that compounds containing triazole and quinazoline derivatives exhibit significant anticancer activity. In vitro assays demonstrated that the target compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 7.8 | Cell cycle arrest |
| PC-3 (Prostate Cancer) | 6.5 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes that are crucial in cancer progression:
- CYP Enzymes : It acts as an inhibitor for CYP1A2 and CYP2C9, which are involved in drug metabolism.
- Bromodomains : Research indicates that it may interact with bromodomain-containing proteins, which are implicated in transcriptional regulation and cancer.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Bromodomains : The compound's structure allows it to bind to bromodomains, inhibiting their function and affecting gene expression related to cancer progression.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death in malignant cells.
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression, particularly at the G1/S phase transition.
Case Studies
Several studies have explored the biological effects of similar compounds with comparable structures:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry reported that triazole-based compounds exhibited potent anticancer activity by inducing apoptosis in MCF-7 cells through mitochondrial pathways .
- Bromodomain Inhibitors : Another research highlighted bromodomain inhibitors derived from quinazoline structures as effective against BRD4 and BRD9, which are crucial in oncogenic signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
